molecular formula C11H12ClN3O3S B8348190 Methyl 2-chloro-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1,3-thiazole-5-carboxylate

Methyl 2-chloro-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B8348190
M. Wt: 301.75 g/mol
InChI Key: AZZFTSNYKHGYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H12ClN3O3S and its molecular weight is 301.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3O3S

Molecular Weight

301.75 g/mol

IUPAC Name

methyl 2-chloro-4-[1-(2-methoxyethyl)imidazol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H12ClN3O3S/c1-17-6-5-15-4-3-13-9(15)7-8(10(16)18-2)19-11(12)14-7/h3-4H,5-6H2,1-2H3

InChI Key

AZZFTSNYKHGYSU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CN=C1C2=C(SC(=N2)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-amino-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1,3-thiazole-5-carboxylate (Intermediate 5; 0.55 g, 2.2 mmol) was suspended in glacial acetic acid (20 ml) and concentrated HCl (30 ml). The solution was cooled to 0° C. and to this a solution of sodium nitrite in water (15 ml) was added dropwise. After stirring at 0° C. for 10 mins, the reaction was slowly warmed to room temperature and stirred for 1 hour. Once complete by LCMS, a solution of urea (0.25 g) in water (10 ml) was added dropwise. After stirring at room temperature for 30 mins, solvent was removed under reduced pressure. The residue was partitioned with sat. NaHCO3 (aq) and EtOAc. Extraction with EtOAc (×3), drying with MgSO4 and concentrating yielded an orange oil which was used without purification (0.20 g). MS (ES) (M+H)+: 302 for C11H12ClN3O3S; NMR: 3.34 (s, 3H), 3.62 (m, 2H), 3.81 (s, 3H), 4.22 (m, 2H), 7.24 (s, 2H).
Name
Methyl 2-amino-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1,3-thiazole-5-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.25 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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COCCn1ccnc1-c1nc(N)sc1C(=O)OC
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